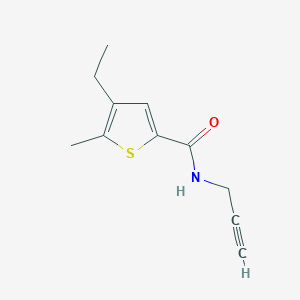![molecular formula C14H13N3OS B7537147 4-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B7537147.png)
4-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide, also known as CTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CTB is a thiazole derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
4-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide inhibits the activity of protein kinase C and mitogen-activated protein kinase by binding to their active sites. This binding prevents the enzymes from phosphorylating their substrates, which leads to the inhibition of various cellular processes.
Biochemical and Physiological Effects:
4-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide has been shown to have several biochemical and physiological effects. 4-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide inhibits the proliferation of cancer cells and induces apoptosis in cancer cells. 4-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide also inhibits the release of inflammatory cytokines, which makes it a potential therapeutic agent for inflammatory diseases. 4-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide has also been shown to decrease the levels of reactive oxygen species, which makes it a potential therapeutic agent for oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide has several advantages and limitations for lab experiments. 4-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide is a potent inhibitor of protein kinase C and mitogen-activated protein kinase, which makes it a valuable tool for studying the role of these enzymes in various cellular processes. 4-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide is also a fluorescent probe, which makes it a valuable tool for imaging cellular structures. However, 4-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide has limited solubility in water, which makes it difficult to use in aqueous solutions.
Orientations Futures
There are several future directions for the study of 4-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide. 4-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide can be modified to improve its solubility in water, which would make it a more useful tool for studying cellular processes. 4-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide can also be modified to improve its selectivity for specific enzymes, which would make it a more valuable therapeutic agent. 4-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide can also be studied for its potential applications in other fields, such as materials science and nanotechnology.
Conclusion:
In conclusion, 4-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide is a thiazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. 4-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively. 4-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide has several advantages and limitations for lab experiments, and there are several future directions for the study of 4-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide. Overall, 4-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide has the potential to be a valuable tool for studying cellular processes and a valuable therapeutic agent for various diseases.
Méthodes De Synthèse
4-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide can be synthesized using different methods, and the most common method is the reaction of 4-cyano-N-(2-chloroethyl)benzamide with 2-methyl-1,3-thiazole-4-carbaldehyde in the presence of a base. The reaction yields 4-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide as a yellow solid, which is then purified using column chromatography.
Applications De Recherche Scientifique
4-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. 4-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide has been shown to inhibit the activity of several enzymes, including protein kinase C and mitogen-activated protein kinase, which are involved in various cellular processes. 4-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide has also been studied for its potential as a fluorescent probe for imaging cellular structures.
Propriétés
IUPAC Name |
4-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-10-17-13(9-19-10)6-7-16-14(18)12-4-2-11(8-15)3-5-12/h2-5,9H,6-7H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBURKMWZGHSGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CCNC(=O)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-morpholin-4-ylsulfonylphenyl)methyl]-3-phenylpropanamide](/img/structure/B7537064.png)

![3-[[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]methyl]-5,5-dipropylimidazolidine-2,4-dione](/img/structure/B7537085.png)




![4-[(E)-3-quinoxalin-2-ylprop-2-enoyl]piperazin-2-one](/img/structure/B7537116.png)

![2-bromo-N~1~-[1-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl]-1-benzenesulfonamide](/img/structure/B7537124.png)
![2-imidazo[2,1-b][1,3]thiazol-6-yl-N-prop-2-ynylacetamide](/img/structure/B7537129.png)

![[2-[(5-Tert-butyl-2-phenylpyrazol-3-yl)amino]-2-oxoethyl] 6-oxo-1-propylpyridazine-3-carboxylate](/img/structure/B7537140.png)
![2-(2-chlorophenoxy)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide](/img/structure/B7537154.png)